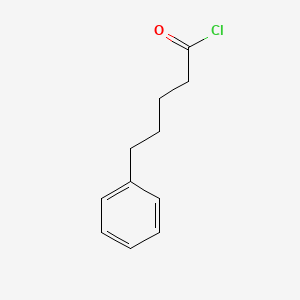
5-Phenylpentanoylchlorid
Übersicht
Beschreibung
5-Phenylpentanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Synthese von Antimykotika
5-Phenylpentanoylchlorid: wird bei der Synthese verschiedener Antimykotika verwendet. Diese Verbindungen sind entscheidend für die Entwicklung von Behandlungen für Pilzinfektionen in der Landwirtschaft und Medizin. So haben sich beispielsweise Derivate von This compound als wirksam gegen Krankheitserreger wie G. zeae, F. oxysporum und C. mandshurica erwiesen .
Entwicklung von bioaktiven Molekülen
Die Verbindung dient als Baustein bei der Herstellung von bioaktiven Molekülen mit potenziellen Anwendungen in der Pharmazie. Sie kann zur Synthese von Molekülen mit einer Vielzahl von biologischen Aktivitäten verwendet werden, darunter Antitumor-, Fungizid- und entzündungshemmende Eigenschaften .
Forschung in der Agrarchemie
Im Bereich der Agrarwissenschaften ist This compound ein Vorläufer bei der Synthese von Pflanzenwachstumsregulatoren und Pflanzenschutzmitteln. Diese Chemikalien tragen dazu bei, den Ernteertrag zu steigern und Pflanzen vor Schädlingen und Krankheiten zu schützen .
Zwischenprodukte der organischen Synthese
Diese Chemikalie ist ein wertvolles Zwischenprodukt in der organischen Synthese. Sie wird zur Herstellung einer Vielzahl komplexer organischer Verbindungen verwendet, die weiter modifiziert werden können, um Materialien mit den gewünschten chemischen Eigenschaften für Forschungs- und industrielle Anwendungen zu erhalten .
Anwendungen in der Materialwissenschaft
Forscher verwenden This compound in der Materialwissenschaft, um neue Materialien mit spezifischen Eigenschaften zu entwickeln. Es kann in Polymere oder andere Materialien eingearbeitet werden, um deren physikalischen und chemischen Eigenschaften zu verändern .
Chemische Bildung und Forschung
Aufgrund seiner Reaktivität und Vielseitigkeit wird This compound häufig in akademischen Einrichtungen zu Lehrzwecken eingesetzt. Es bietet ein praktisches Beispiel für Studenten, die in organischen Chemie-Kursen über Säurechloride und deren Reaktionen lernen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Phenylpentanoyl chloride can
Eigenschaften
IUPAC Name |
5-phenylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHULXBTMXBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450053 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20371-41-9 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

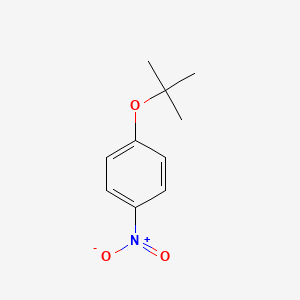

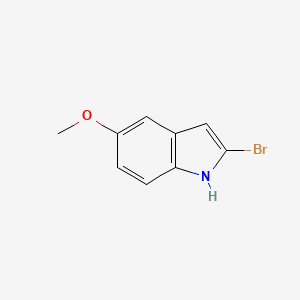
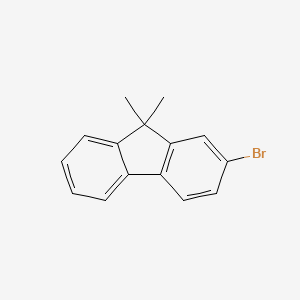

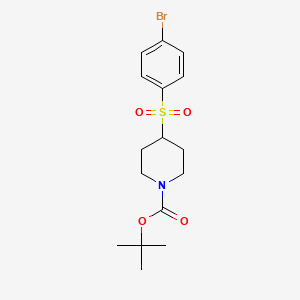
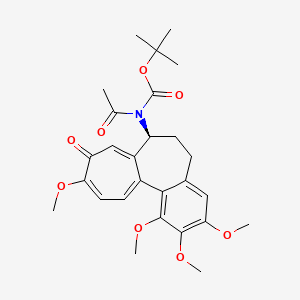
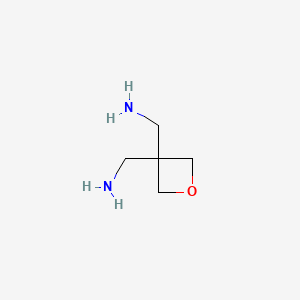
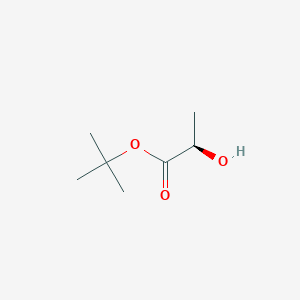

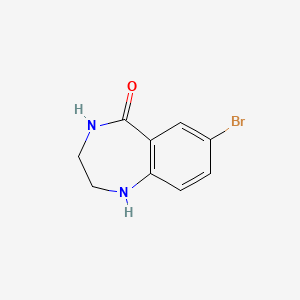
![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)
